REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1N.[Na+].[Br-:11].Br.N([O-])=O.[Na+]>O>[Br:11][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([Cl:9])[C:2]=1[Cl:1] |f:1.2,4.5|
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC=C1Cl
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Br-]
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Cu(I)Br
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
37.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37.5 (± 7.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 minutes at 30-45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 15 minutes at 60° C
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
feeding over a period of 2 hours at 60-65° C
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 30 minutes at 60-65° C
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The organic phase containing the reaction product
|
Type
|
CUSTOM
|
Details
|
is separated from the aqueous phase
|
Type
|
TEMPERATURE
|
Details
|
is cooled to ambient temperature
|
Type
|
WASH
|
Details
|
the crude product is washed two times with 10 ml water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |